molecular formula C10H8FNO2 B12864151 6-Fluoro-8-methoxy quinolone

6-Fluoro-8-methoxy quinolone

Cat. No.: B12864151
M. Wt: 193.17 g/mol
InChI Key: WRSBCBAGINIRIM-UHFFFAOYSA-N
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Description

6-Fluoro-8-methoxy quinolone is a synthetic compound belonging to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity, which makes them effective against a wide range of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-8-methoxy quinolone typically involves the introduction of fluorine and methoxy groups into the quinolone core. One common method includes the reaction of 6-fluoroquinolone with methoxy reagents under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like purification through crystallization and chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-methoxy quinolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinolone derivatives with altered antibacterial properties and pharmacokinetic profiles .

Mechanism of Action

The antibacterial activity of 6-fluoro-8-methoxy quinolone is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and separation of bacterial DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-8-methoxy quinolone is unique due to the presence of both fluorine and methoxy groups, which enhance its antibacterial activity and pharmacokinetic profile. This combination allows for better penetration into bacterial cells and a broader spectrum of activity .

Properties

IUPAC Name

6-fluoro-8-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-8-5-7(11)4-6-2-3-9(13)12-10(6)8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSBCBAGINIRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)F)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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